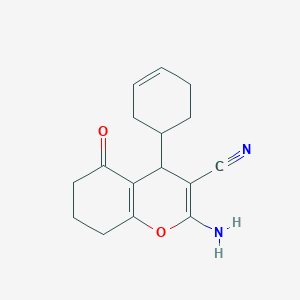

2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

The compound 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4-aryl/cycloalkenyl-4H-chromene family, a class of heterocyclic molecules with demonstrated bioactivity, including anticancer and central nervous system (CNS) modulation properties . Its structure features a cyclohexene substituent at the 4-position, distinguishing it from analogues with aromatic or substituted aryl groups. This article compares its structural, conformational, and functional attributes with similar compounds, leveraging crystallographic, synthetic, and pharmacological data.

Properties

IUPAC Name |

2-amino-4-cyclohex-3-en-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-2,10,14H,3-8,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQUELPHGNCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor used and the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under specific reaction conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be used to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound may have therapeutic applications, such as in the treatment of various diseases. Its ability to interact with biological targets and modulate biological processes makes it a promising candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Diversity and Conformational Analysis

The 4-position substituent significantly influences molecular conformation and intermolecular interactions. Key examples include:

Key Trends :

- Aromatic vs.

- Electron-Donating Groups: Methoxy and dimethylamino substituents enhance hydrogen bonding and electronic interactions, critical for biological activity (e.g., UCPH-101’s selectivity for EAAT1) .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns vary with substituent electronic and steric properties:

Insights :

- Bulky substituents (e.g., naphthyl) favor dimerization, while polar groups (e.g., methoxy) promote extended networks.

- The absence of aromaticity in the target compound’s cyclohexene group may reduce π-based interactions compared to phenyl or naphthyl analogues.

Critical SAR Observations :

- Substituent Bulk : Larger groups (e.g., naphthyl in UCPH-101) improve target selectivity but may reduce solubility.

- Electronic Effects : Electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) enhance binding to polar enzyme pockets.

- Hybrid Systems : Compounds with fused heterocycles (e.g., thiophene) offer diverse interaction profiles but require further pharmacological validation.

Biological Activity

2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene class of compounds, characterized by a complex structure that includes multiple functional groups such as amino and cyano. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.38 g/mol

- CAS Number : 275360-55-9

Anticancer Activity

Research indicates that compounds within the chromene family exhibit significant anticancer properties. Studies have shown that 2-amino derivatives can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell proliferation.

-

Mechanism of Action :

- These compounds may induce apoptosis in cancer cells through caspase activation and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- A study demonstrated that certain analogs could effectively inhibit topoisomerase I and cytochrome P450 enzymes, which are crucial for cancer cell survival and proliferation .

- Case Study :

Antimicrobial Activity

The antimicrobial properties of 2-amino chromenes have also been explored. These compounds have demonstrated activity against various bacterial and fungal strains.

- Testing Against Fungi :

-

Antibacterial Effects :

- The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, although specific studies detailing these mechanisms are still emerging.

Enzyme Inhibition

The biological activity of 2-amino chromenes extends to enzyme inhibition, particularly cholinesterases and cyclooxygenases.

- Cholinesterase Inhibition :

- Cyclooxygenase Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of 2-amino chromenes is closely related to their structural features. Modifications at specific positions on the chromene ring can enhance or diminish their biological potency:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Amino | Increases anticancer activity |

| 3 | Cyano | Enhances enzyme inhibition |

| 4 | Cyclohexenyl | Improves antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.